2-Methyl-4-(2,2,2-trifluoroethoxy)benzonitrile
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Overview
Description
2-Methyl-4-(2,2,2-trifluoroethoxy)benzonitrile is an organic compound with the molecular formula C10H8F3NO and a molecular weight of 215.17 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a benzonitrile core, making it a valuable molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2,2,2-trifluoroethoxy)benzonitrile typically involves the reaction of 2-methyl-4-hydroxybenzonitrile with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the reaction yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2,2,2-trifluoroethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-(2,2,2-trifluoroethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2,2,2-trifluoroethoxy)benzonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it a potent inhibitor of certain enzymes, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Lansoprazole Related Compound B: 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole.
(2,2,2-Trifluoroethyl)benzene: C8H7F3.
Uniqueness
2-Methyl-4-(2,2,2-trifluoroethoxy)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoroethoxy group significantly enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
2-methyl-4-(2,2,2-trifluoroethoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-7-4-9(3-2-8(7)5-14)15-6-10(11,12)13/h2-4H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXUEQOWUWDHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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